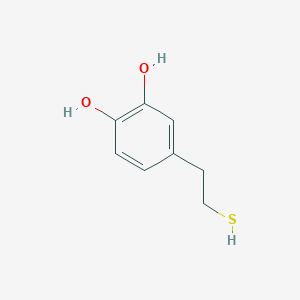
4-(2-Mercaptoethyl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Mercaptoethyl)benzene-1,2-diol is an organic compound with the molecular formula C8H10O2S It is a derivative of benzene, featuring both hydroxyl and mercapto functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Mercaptoethyl)benzene-1,2-diol typically involves multiple steps. One common method starts with 3-hydroxytyrosol, which undergoes bromination using carbon tetrabromide and triphenylphosphine in acetonitrile to form 4-(2-bromoethyl)benzene-1,2-diol . This intermediate is then acetylated with acetic anhydride and pyridine to yield 1,2-diacetoxy-4-(2-bromoethyl)benzene . Finally, the bromo compound is treated with potassium thioacetate in butanone, followed by hydrolysis with hydrochloric acid to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Mercaptoethyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The compound can be reduced to form catechols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base can oxidize the hydroxyl groups.
Reduction: Sodium borohydride can be used to reduce the compound.
Substitution: Alkyl halides can react with the mercapto group under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Catechols
Substitution: Thioethers
Wissenschaftliche Forschungsanwendungen
4-(2-Mercaptoethyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development due to its unique functional groups.
Industry: Utilized in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 4-(2-Mercaptoethyl)benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the mercapto group can form covalent bonds with metal ions and other electrophiles. These interactions can modulate biological pathways and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylcatechol: Similar structure but with a methyl group instead of a mercapto group.
Orcinol: Contains a methyl group and hydroxyl groups in different positions.
Guaiacol: Features a methoxy group instead of a mercapto group.
Eigenschaften
Molekularformel |
C8H10O2S |
|---|---|
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
4-(2-sulfanylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H10O2S/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,9-11H,3-4H2 |
InChI-Schlüssel |
YBSGFJJODBOFAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCS)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


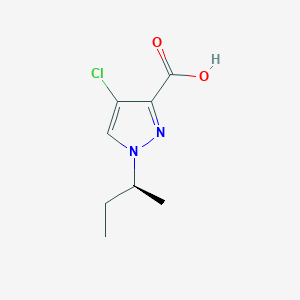
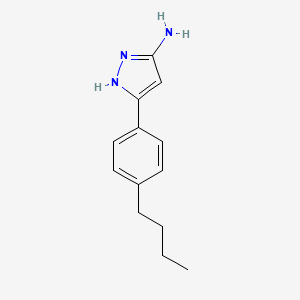
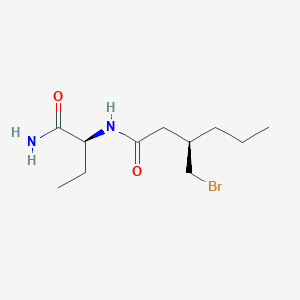
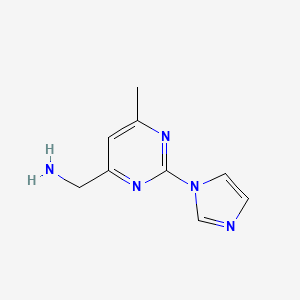
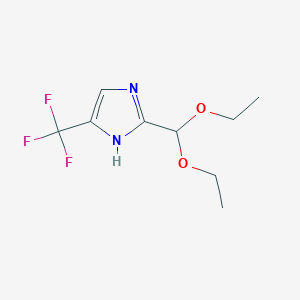
![(3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12928183.png)
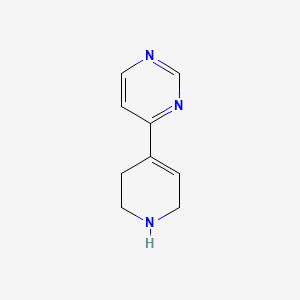
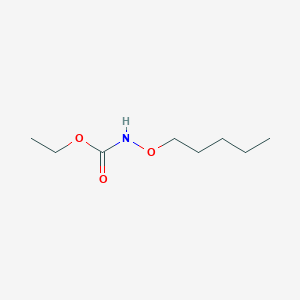
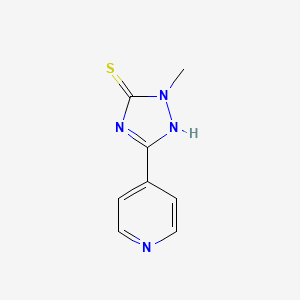

![2-Phenyl-7,8-dihydro-4H-thiopyrano[3,4-b]pyrazin-3(5H)-one](/img/structure/B12928216.png)
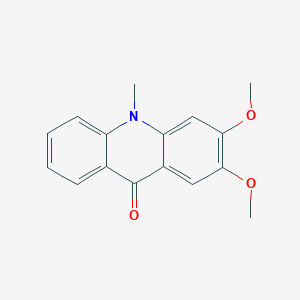
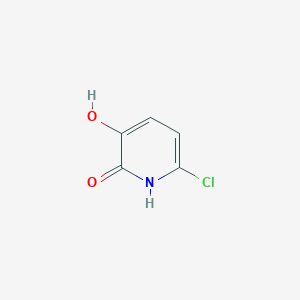
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12928242.png)
